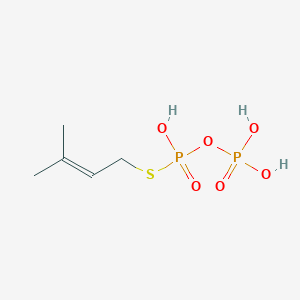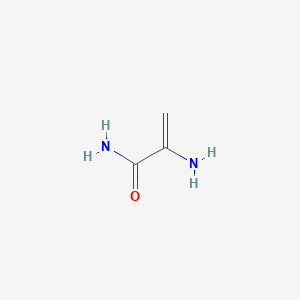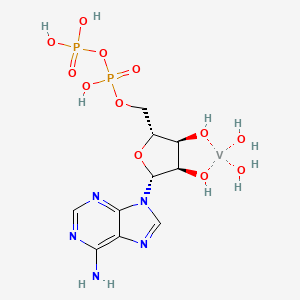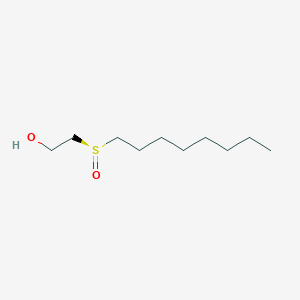![molecular formula C10H18N4O6 B10760759 (2S)-2-[[N'-(4-amino-4-carboxybutyl)carbamimidoyl]amino]butanedioic acid](/img/structure/B10760759.png)
(2S)-2-[[N'-(4-amino-4-carboxybutyl)carbamimidoyl]amino]butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[[N’-(4-amino-4-carboxybutyl)carbamimidoyl]amino]butanedioic acid is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique structure and properties, making it a subject of interest in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[N’-(4-amino-4-carboxybutyl)carbamimidoyl]amino]butanedioic acid typically involves the reaction of L-arginine with fumarate. This reaction is catalyzed by argininosuccinate lyase, an enzyme from Saccharomyces cerevisiae . The reaction conditions include maintaining a specific pH and temperature to ensure optimal enzyme activity and product yield.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes, leveraging the efficiency and specificity of enzymes. The use of recombinant DNA technology to produce large quantities of the enzyme can enhance the scalability of the production process.
化学反応の分析
Types of Reactions
(2S)-2-[[N’-(4-amino-4-carboxybutyl)carbamimidoyl]amino]butanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(2S)-2-[[N’-(4-amino-4-carboxybutyl)carbamimidoyl]amino]butanedioic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It plays a role in metabolic pathways and enzyme-catalyzed reactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various biochemical products and as a reagent in industrial processes.
作用機序
The mechanism of action of (2S)-2-[[N’-(4-amino-4-carboxybutyl)carbamimidoyl]amino]butanedioic acid involves its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes in metabolic pathways, facilitating the production of essential biomolecules. The molecular targets include enzymes like argininosuccinate lyase, which catalyze the conversion of this compound into other biologically active molecules.
類似化合物との比較
Similar Compounds
L-arginine: A precursor in the synthesis of (2S)-2-[[N’-(4-amino-4-carboxybutyl)carbamimidoyl]amino]butanedioic acid.
Fumarate: Another precursor involved in the synthesis.
Argininosuccinate: A closely related compound in the metabolic pathway.
Uniqueness
What sets (2S)-2-[[N’-(4-amino-4-carboxybutyl)carbamimidoyl]amino]butanedioic acid apart is its specific structure and the role it plays in metabolic pathways. Its unique combination of functional groups allows it to participate in a variety of chemical reactions, making it a versatile compound in scientific research.
特性
分子式 |
C10H18N4O6 |
|---|---|
分子量 |
290.27 g/mol |
IUPAC名 |
(2S)-2-[[N'-(4-amino-4-carboxybutyl)carbamimidoyl]amino]butanedioic acid |
InChI |
InChI=1S/C10H18N4O6/c11-5(8(17)18)2-1-3-13-10(12)14-6(9(19)20)4-7(15)16/h5-6H,1-4,11H2,(H,15,16)(H,17,18)(H,19,20)(H3,12,13,14)/t5?,6-/m0/s1 |
InChIキー |
KDZOASGQNOPSCU-GDVGLLTNSA-N |
異性体SMILES |
C(CC(C(=O)O)N)CN=C(N)N[C@@H](CC(=O)O)C(=O)O |
正規SMILES |
C(CC(C(=O)O)N)CN=C(N)NC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{4-[4-(4-Chloro-phenoxy)-benzenesulfonyl]-tetrahydro-pyran-4-YL}-N-hydroxy-acetamide](/img/structure/B10760687.png)
![2,3-Bis-benzo[1,3]dioxol-5-ylmethyl-succinic acid](/img/structure/B10760691.png)
![N-[(Furan-2-YL)carbonyl]-(S)-leucyl-(R)-[1-amino-2(1H-indol-3-YL)ethyl]-phosphonic acid](/img/structure/B10760694.png)


![N-{3-[(12bs)-7-Oxo-1,3,4,6,7,12b-Hexahydroindolo[2,3-A]quinolizin-12(2h)-Yl]propyl}propane-2-Sulfonamide](/img/structure/B10760718.png)
![5-[4-Tert-butylphenylsulfanyl]-2,4-quinazolinediamine](/img/structure/B10760723.png)
![(2R)-2-[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioic acid](/img/structure/B10760731.png)
![3-{[(1R)-1-Benzyl-2-sulfanylethyl]amino}-3-oxopropanoic acid](/img/structure/B10760737.png)
![[Methyltelluro]acetate](/img/structure/B10760756.png)


